Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
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Overview
Description
Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is a heterocyclic compound with a molecular formula of C10H8BrNO4. It is known for its unique structure, which includes a benzoxazine ring fused with a brominated oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate typically involves the reaction of 6-bromo-2-hydroxybenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while reduction would yield a hydroxyl derivative.
Scientific Research Applications
Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The bromine atom and the oxo group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylate: A closely related compound with similar structural features.
6-Bromo-3,4-dihydro-8-(methoxycarbonyl)-3-oxo-2H-1,4-benzoxazine: Another similar compound with slight variations in the functional groups.
Uniqueness
Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is unique due to its specific combination of a brominated oxo group and a benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 6-bromo-3-oxo-4H-1,4-benzoxazine-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO4/c1-15-10(14)6-2-5(11)3-7-9(6)16-4-8(13)12-7/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLFERASKAOESO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)NC(=O)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576548 |
Source
|
Record name | Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141761-85-5 |
Source
|
Record name | Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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